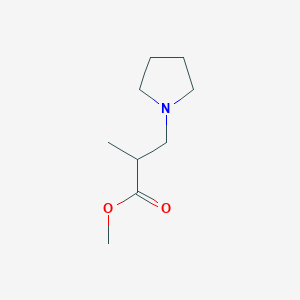

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

Beschreibung

BenchChem offers high-quality Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-methyl-3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(9(11)12-2)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYVYVAZNCMKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961791 | |

| Record name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-03-5 | |

| Record name | Methyl α-methyl-1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-methylpyrrolidine-1-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-methylpyrrolidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (CAS 4151-03-5)

[1][2][3]

Executive Summary

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (CAS 4151-03-5) is a specialized tertiary amino ester serving as a critical intermediate in organic synthesis and industrial fluorochemistry.[1][2] Structurally, it is the Michael adduct of pyrrolidine and methyl methacrylate. Its primary industrial utility lies in its role as a feedstock for Electrochemical Fluorination (ECF) to produce perfluorinated amino acid derivatives, which are essential components in high-performance surfactants and inert fluids. This guide details its chemical identity, synthesis protocols, applications, and safety profile.

Chemical Identity & Identifiers

This compound is characterized by a pyrrolidine ring attached to the

Table 1: Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate |

| CAS Number | 4151-03-5 |

| Synonyms | Methyl 3-(pyrrolidin-1-yl)-2-methylpropionate; Methyl |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| SMILES | COC(=O)C(C)CN1CCCC1 |

| InChI Key | UBJHJGYIZOTJCT-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

Synthesis & Manufacturing

The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is a classic example of an Aza-Michael Addition . This reaction is atom-economical, typically requiring no catalyst, as the secondary amine (pyrrolidine) is sufficiently nucleophilic to attack the

Reaction Mechanism

The lone pair on the pyrrolidine nitrogen attacks the electron-deficient

Experimental Protocol (Scale-Up Compatible)

Based on industrial patent methodologies (e.g., WO2016/64585).

Reagents:

-

Pyrrolidine (CAS 123-75-1): 1.0 equivalent[1]

-

Methyl Methacrylate (CAS 80-62-6): 1.0 equivalent[1]

-

Methanol (Solvent): ~0.5–1.0 volumes relative to reactants

Step-by-Step Workflow:

-

Setup: Charge a 3-neck round-bottom flask with Pyrrolidine (e.g., 871 g) and Methanol (e.g., 332 g). Equip with an overhead stirrer, thermocouple, and pressure-equalizing addition funnel.[1]

-

Addition: Cool the system to maintain internal temperature <30°C if necessary. Add Methyl Methacrylate (e.g., 1226 g) dropwise over 2.5 hours. The reaction is exothermic.[3]

-

Reaction: Heat the mixture to 50°C and hold for 24 hours .

-

Monitoring: Verify consumption of methyl methacrylate via GC or TLC.

-

Workup: Remove methanol and unreacted volatiles under reduced pressure (vacuum stripping) at 45°C.

-

Purification: The residue is typically >96% pure and can be used directly. For analytical grade, fractional distillation under high vacuum is recommended.

Synthesis Visualization

Figure 1: Industrial synthesis workflow via Aza-Michael addition.

Applications in Research & Industry

Primary Application: Electrochemical Fluorination (ECF) Feedstock

This molecule is a specific precursor designed for the Simons Process (Electrochemical Fluorination). When subjected to electrolysis in anhydrous hydrogen fluoride (AHF), the hydrocarbon skeleton is perfluorinated, and the ester group cyclizes or transforms into an acid fluoride.

-

Target Product: Perfluorinated amino acid derivatives (e.g., perfluoro-2-methyl-3-pyrrolidinopropanoyl fluoride).

-

Utility: These fluorinated derivatives are hydrolyzed to form surfactants or used as inert heat-transfer fluids in electronics manufacturing.

Pharmaceutical Building Block

As a

-

Hydrolysis: Yields the corresponding

-amino acid. -

Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-(pyrrolidin-1-yl)-2-methylpropan-1-ol, a potential scaffold for anticholinergic or antihistamine analogs.

Downstream Transformation Diagram

Figure 2: Downstream transformations in fluorochemistry and pharmaceutical synthesis.

Physical & Chemical Properties[3][4][5][7][8][9][10][11][12][13]

While experimental boiling points are rarely reported due to the compound's use as a crude intermediate, the following properties are established or predicted based on structural analogs.

Table 2: Physical Properties

| Property | Value / Description |

| Physical State | Liquid at room temperature |

| Boiling Point | Predicted: ~200–210°C (atm); Distillable at ~85–95°C (10 mmHg) |

| Density | ~0.98 – 1.02 g/cm³ (Predicted) |

| Solubility | Miscible with Methanol, Ethanol, DCM, Ethyl Acetate.[4] |

| pKa | ~9.5 (Pyrrolidine nitrogen) |

| Stability | Stable under ambient conditions. Avoid strong oxidizers and acids.[5] |

Safety & Handling

Hazard Classification (GHS Predicted):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood, especially when heating, as amine vapors can be noxious.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis of the ester.

References

-

ChemicalBook. Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate Product Page. Retrieved from .

-

Key Organics. Product Information: Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. Retrieved from .

- Flynn, R. M., et al. (2016). Fluorinated Olefins as Working Fluids and Methods of Using Same. World Intellectual Property Organization, Patent WO2016/64585.

-

PubChem. Compound Summary: Methyl 3-(pyrrolidin-1-yl)propanoate (Analog). National Library of Medicine. Retrieved from .

Sources

- 1. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

Abstract

This document provides an in-depth technical guide on Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, a key β-amino ester intermediate in pharmaceutical development. We delve into the mechanistic principles behind its synthesis, provide a robust, scalable experimental protocol, and outline a comprehensive strategy for its structural verification and quality control. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable chemical building block.

Introduction: Strategic Importance in Synthesis

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (CAS No. 4151-03-5) is a tertiary amine and ester derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrrolidine moiety attached to a propanoate backbone at the β-position, makes it a valuable precursor for the synthesis of more complex molecules, particularly β-amino acid derivatives. These motifs are integral to the development of peptidomimetics and other bioactive compounds.[1] Understanding the efficient synthesis and rigorous characterization of this compound is paramount for ensuring the quality and reproducibility of downstream applications in medicinal chemistry and materials science.[2]

Compound Identification and Physicochemical Properties

A clear identification of the target molecule is the foundation of any synthetic campaign. The key properties of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | - |

| CAS Number | 4151-03-5 | [3] |

| Molecular Formula | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Purity (Typical) | >95% | [4] |

Synthesis via Aza-Michael Addition: A Robust and Scalable Approach

The most direct and industrially scalable route to Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile (pyrrolidine) to an α,β-unsaturated carbonyl compound (methyl methacrylate).[3][5]

Mechanistic Rationale

The aza-Michael reaction is a highly efficient method for forming carbon-nitrogen bonds.[5] The secondary amine, pyrrolidine, acts as the nucleophile, attacking the electron-deficient β-carbon of methyl methacrylate. This choice of reaction is advantageous due to its atom economy and often proceeds without the need for a catalyst, as the amine can act as both the nucleophile and a base.[5] The reaction conditions are selected to ensure a balance between reaction rate and the minimization of side products.

Detailed Experimental Protocol

This protocol is adapted from a documented large-scale synthesis, demonstrating its field-proven reliability.[3]

Materials and Equipment:

-

3 L, 3-neck round-bottom flask

-

Overhead mechanical stirrer

-

Thermocouple for temperature monitoring

-

Pressure-equalizing addition funnel

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Pyrrolidine (CAS: 123-75-1)

-

Methyl methacrylate (CAS: 80-62-6)

-

Methanol (CAS: 67-56-1)

Step-by-Step Procedure:

-

Reactor Setup: Assemble the 3 L flask with the overhead stirrer, thermocouple, and condenser. Ensure all glassware is dry.

-

Initial Charge: Charge the flask with Pyrrolidine (871.3 g, 12.25 mol) and Methanol (332 g). The methanol serves as a solvent to ensure homogeneity and control the reaction exotherm.

-

Reactant Addition: Begin stirring the solution. Slowly add Methyl methacrylate (1226.8 g, 12.25 mol) via the addition funnel over a period of 2.5 hours. A slow addition rate is critical to manage the heat generated during the reaction.

-

Reaction Maintenance: Once the addition is complete, heat the mixture to 50°C and maintain this temperature for 24 hours.[3] This sustained heating ensures the reaction proceeds to completion. The 50°C setpoint is a compromise to achieve a reasonable reaction rate without significant solvent loss or side-product formation.

-

Workup and Purification: After 24 hours, allow the reaction to cool to room temperature. The methanol and any unreacted starting materials are removed via vacuum distillation (single plate) at a bath temperature of 45°C.[3] This purification method is effective because the starting materials are significantly more volatile than the high-boiling point product.

-

Final Product: The resulting oil is Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. This procedure typically affords a high yield (approx. 96.6%) and purity suitable for many subsequent applications without further purification.[3]

Synthesis Workflow Diagram

Caption: Aza-Michael Addition Synthesis Workflow.

Structural Verification and Quality Control

Analytical Protocol

-

Sample Preparation: Prepare a dilute solution of the final product in deuterated chloroform (CDCl₃) for NMR analysis. Prepare a neat sample (thin film) between salt plates (NaCl or KBr) for IR analysis.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and FT-IR spectra using standard instrument parameters.

-

Data Analysis: Compare the acquired spectra with the expected chemical shifts, integration values, and absorption bands detailed below.

Expected Spectroscopic Signatures

| Technique | Expected Signals | Rationale |

| ¹H NMR | ~3.6-3.7 ppm (s, 3H): -OCH₃~2.4-2.8 ppm (m, 7H): -NCH₂-, -NCH₂CH₂-, -CH(CH₃)-~1.7-1.9 ppm (m, 4H): -NCH₂CH₂CH₂-~1.1-1.2 ppm (d, 3H): -CH(CH₃)- | The methyl ester singlet will be distinct. The protons on carbons adjacent to the nitrogen and the methine proton will be in a similar, complex region. The central pyrrolidine protons will be further upfield. The methyl doublet arises from coupling to the adjacent methine proton. |

| ¹³C NMR | ~175 ppm: C=O (Ester)~55-65 ppm: Pyrrolidine carbons adjacent to N~51 ppm: -OCH₃~40-50 ppm: -CH₂N-~35-45 ppm: -CH(CH₃)-~23 ppm: Pyrrolidine carbons β to N~15 ppm: -CH(CH₃)- | The ester carbonyl carbon is the most downfield signal.[6] Carbons directly attached to heteroatoms (N, O) appear in the 50-65 ppm range. The remaining aliphatic carbons appear at higher fields.[6] |

| FT-IR | ~2970-2800 cm⁻¹: C-H (sp³) stretch~1740 cm⁻¹: C=O (Ester) stretch~1170 cm⁻¹: C-O (Ester) stretch | The strong ester carbonyl (C=O) stretch is the most characteristic peak and a key indicator of the product's formation. The C-H stretching region will be present but is less diagnostic than the carbonyl peak. |

Characterization Workflow Diagram

Sources

- 1. (S)-Methyl 2-(pyrrolidin-1-yl)propanoate () for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Solubility Profiling & Solvent Selection for Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

The following technical guide is structured to provide actionable solubility data and process insights for Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.

[1]Executive Summary

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is a

This guide addresses the solubility challenges associated with this molecule, specifically its pH-dependent phase behavior . While miscible in most polar organic solvents, its utility in process chemistry relies on exploiting its "switchable" hydrophilicity—transitioning between a lipophilic free base and a hydrophilic salt.

Physicochemical Characterization

To predict solubility behavior accurately, we must first analyze the moiety interactions governing solvation.

Structural Analysis

-

Tertiary Amine (Pyrrolidine ring): Acts as a hydrogen bond acceptor and a proton acceptor (

). This site dictates the molecule's pH sensitivity. -

Ester Group (Methyl Propanoate): Provides polar dipole-dipole interaction sites but lacks hydrogen bond donation capability.

-

Alkyl Backbone: The 2-methyl-propyl chain adds moderate lipophilicity (

).

Predicted Solubility Parameters

| Property | Value (Approx.) | Implication for Solvation |

| Physical State | Liquid (Oil) | Miscible with solvents rather than "dissolving." |

| Boiling Point | 219°C (760 mmHg) | High energy required for evaporative removal. |

| LogP | 1.2 | Lipophilic; prefers organic phase over neutral water. |

| pKa (Conj. Acid) | 9.4 - 9.6 | Highly soluble in aqueous acid (pH < 7). |

Solubility Profile in Organic Solvents[2]

The following data categorizes solvent compatibility based on the "Free Base" form of the molecule.

Solvent Compatibility Matrix

Data derived from structural analogs and standard aza-Michael adduct behaviors.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dipole interaction; primary solvent for extraction. |

| Polar Aprotic | DMSO, DMF, THF, Acetone | Excellent | "Like dissolves like"; highly miscible due to polar ester/amine groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble, but potential for transesterification if heated with acid/base catalysts. |

| Ethers | Diethyl Ether, MTBE | Good | Soluble; useful for precipitation of impurities if the product is oiled out. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to Good | Miscible, but phase separation may occur at low temperatures or high concentrations. |

| Aqueous | Water (Neutral pH 7) | Low / Partial | Limited solubility as free base; forms emulsion. |

| Aqueous | Water (Acidic pH < 4) | High | Forms water-soluble ammonium salt (protonated). |

The "Switchable" Solubility Mechanism

The defining feature of this molecule is its ability to invert solubility based on pH. This is the primary mechanism used for purification (Acid/Base Extraction).

-

pH > 10 (Basic): Molecule is neutral (Free Base).

Soluble in Organics (DCM/EtOAc). -

pH < 4 (Acidic): Molecule is cationic (Ammonium Salt).

Soluble in Water.[2][3][4]

Process Workflow: Acid-Base Purification Strategy

The following diagram illustrates the standard purification workflow utilizing the solubility differential described above. This self-validating protocol ensures removal of neutral impurities (unreacted acrylate) and non-basic byproducts.

Figure 1: Acid-Base Extraction Logic. By toggling pH, the molecule moves between aqueous and organic phases, leaving impurities behind.

Experimental Protocol: Solubility Determination

For researchers needing precise solubility limits (e.g., for crystallization screening of salts), the following Saturation Shake-Flask Method is the gold standard, adapted from OECD Guideline 105.

Reagents & Equipment

-

Solvents: HPLC Grade (Methanol, DCM, Toluene, Water).

-

Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.

Step-by-Step Methodology

-

Preparation: Add excess Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (approx. 2 mL) to 5 mL of the target solvent in a glass vial.

-

Equilibration: Seal vial and agitate at 25°C ± 0.5°C for 24 hours.

-

Visual Check: Ensure a liquid-liquid phase separation (if oil) or solid precipitate (if salt) remains. If the solution is clear, add more solute.

-

-

Sampling: Stop agitation and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solute if possible to prevent adsorption).

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water gradient) or GC-FID.

-

Calculation:

Critical Process Considerations

Transesterification Risks in Alcohols

While soluble in methanol and ethanol, avoid prolonged heating of the free base in these solvents, especially in the presence of catalytic alkoxides.

-

Risk: Exchange of the methyl ester group with the solvent (e.g., forming an ethyl ester in ethanol).

-

Mitigation: Use non-nucleophilic solvents (THF, Toluene) for high-temperature reactions.

Salt Formation for Solid Handling

The free base is an oil, which is difficult to handle in solid dosage forms. To generate a solid for solubility studies or formulation:

-

Oxalate Salt: React with 1 eq. oxalic acid in Acetone.

-

Hydrochloride Salt: React with HCl in Dioxane/Ether.

-

Note: These salts will have drastically different solubility profiles (insoluble in ether, soluble in water).

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[3][5] OECD Publishing. Link

-

VulcanChem. (2023). Physicochemical Properties of (S)-Methyl 2-(pyrrolidin-1-yl)propanoate.Link

-

ChemicalBook. (2023). Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate Synthesis and Properties.Link

-

Oakwood Chemical. (2023). Safety Data Sheet: Methyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate.[6]Link

-

Kabalka, G. W., et al. (2008). Microwave-Enhanced Aza-Michael Addition of Amines to

-Unsaturated Esters.[7] Journal of Organic Chemistry. (Contextual grounding for synthesis).

Sources

- 1. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. Methyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate [oakwoodchemical.com]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of beta-amino acid esters

Title: Thermodynamic Stability & Kinetic Profiling of

Executive Summary

This technical guide addresses the thermodynamic and kinetic stability profiles of

Part 1: Structural Fundamentals & Thermodynamic Landscape

The thermodynamic stability of

The vs. Stability Divergence

The insertion of a methylene group (

| Feature | Thermodynamic Impact | ||

| Inductive Effect | The | ||

| Cyclization Potential | N/A (3-membered ring highly strained) | Forms 4-membered | |

| Steric Environment | Substituents on | Substituents on |

The "Foldamer" Effect

In oligomeric forms (peptides),

Part 2: Degradation Pathways & Mechanisms

The degradation of

Vector A: Hydrolysis (Dominant in Aqueous Media)

-

Acidic Conditions: The protonated amine (

) prevents cyclization. Hydrolysis occurs via attack of water on the protonated carbonyl.[1] Because the ammonium group is further away, the destabilizing inductive effect is weaker than in -

Basic Conditions: The free amine (

) is nucleophilic. While base-catalyzed hydrolysis of the ester is standard (

Vector B: Intramolecular Cyclization (Lactamization)

Under basic or neutral conditions, the free

-

Thermodynamics: The formation of a 4-membered ring is strained. However, the entropic penalty is lower than intermolecular reaction.

-

Kinetics: Spontaneous cyclization is generally slow for simple alkyl esters but accelerates if the ester is "activated" (e.g., p-nitrophenyl esters) or if the solvent promotes a specific conformation (the "Thorpe-Ingold" effect in gem-disubstituted derivatives).

Figure 1: Primary degradation pathways for

Part 3: Experimental Protocol for Kinetic Profiling

To determine the specific stability of a novel

Protocol: -NMR Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (

Reagents:

- -Amino ester hydrochloride (Analyte).

-

Deuterated Buffer (Phosphate buffered

, pD 7.4). -

Internal Standard: Maleic acid or Benzoic acid (non-reactive, distinct chemical shift).

Workflow:

-

Preparation:

-

Prepare a 50 mM stock solution of the internal standard in

buffer. -

Weigh 10-20 mg of the

-amino ester salt.

-

-

Initiation (

):-

Dissolve the ester rapidly in 600

L of the buffered stock solution. -

Immediately transfer to an NMR tube.

-

-

Acquisition:

-

Acquire

spectra at fixed intervals (e.g., every 15 minutes for 6 hours, then hourly). -

Critical Parameter: Maintain constant temperature (e.g., 298 K) using the probe heater.

-

-

Data Processing:

-

Monitor the decay of the ester

-methylene protons (triplet/quartet ~4.1 ppm) and the growth of the alcohol byproduct (e.g., ethanol triplet ~1.1 ppm). -

Normalize integrals against the Internal Standard.

-

Calculation:

Plot

Figure 2: Workflow for NMR-based kinetic profiling of ester stability.

Part 4: Strategic Stabilization in Drug Design

When working with

Salt Formation (Protonation)

Storing

-

Validation:

-amino ester salts are typically stable solids at room temperature for months, whereas free bases may degrade in days [2].

Steric Protection ( vs )

- -substitution (R group on C-beta): Provides minimal steric protection to the carbonyl. Prone to faster hydrolysis.

-

-substitution (R group on C-alpha): Places bulk directly adjacent to the carbonyl. This significantly retards hydrolysis (

Solvent Selection

Avoid protic solvents (MeOH,

References

-

Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. Link (Fundamental structural stability data).

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link (Discusses thermodynamic stability of oligomers vs monomers).

-

Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.[2][3] Current Medicinal Chemistry.[4] Link (Review of stability and cyclization tendencies).

-

Noguchi, H., et al. (2019). Unwanted hydrolysis or

-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link (Specific kinetic data comparing

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 2-Methyl-3-(pyrrolidin-1-yl)propanoate Esters

Executive Summary

The structural class of 2-methyl-3-(pyrrolidin-1-yl)propanoate esters represents a critical scaffold in the synthesis of

This guide provides a rigorous analytical framework for researchers. It moves beyond basic characterization to address the specific challenges of this scaffold: resolving the C2 stereocenter, differentiating rotamers, and validating stability against retro-Michael decomposition.[1][2]

Part 1: Synthetic Origins & Mechanistic Pathways[1]

To understand the impurities and stereochemical challenges, one must first understand the genesis of the molecule.[1][2] The dominant synthetic route is the Aza-Michael Addition .

The Aza-Michael Protocol

The reaction involves the nucleophilic attack of pyrrolidine (donor) onto the

Optimized Protocol:

-

Reagents: Methyl methacrylate (1.2 eq), Pyrrolidine (1.0 eq), Methanol (Solvent).[1][2]

-

Conditions: Reflux (65°C) for 4–6 hours.

-

Workup: Vacuum distillation. (Note: Acidic workup is contraindicated due to the solubility of the protonated amine in water).[1]

Reaction Pathway Visualization

The following diagram illustrates the electronic flow, highlighting the transition state that establishes the C2 chiral center.

Figure 1: Mechanistic flow of the Aza-Michael addition.[1][2] Note the reversibility at high temperatures, which dictates distillation limits.

Part 2: Stereochemical Architecture[1]

The defining feature of this molecule is the chiral center at C2.[1]

-

Structure:

-

Chirality: The C2 position bears a methyl group, a carbonyl, a methylene-amine, and a hydrogen.[1][2]

Enantiomeric Resolution

Synthesized via standard Michael addition, the product is a racemate .[1][2] For pharmacological applications (e.g., receptor binding), enantiopurity is non-negotiable.[1][2]

Recommended Resolution Workflow:

-

Chemical Resolution: Formation of diastereomeric salts using L-(+)-Tartaric acid . The pyrrolidine nitrogen is sufficiently basic (

) to form stable salts.[1][2] -

Analytical Validation: Chiral HPLC.

Part 3: Spectroscopic Characterization (The Core)[1][2]

This section details the self-validating spectral fingerprints required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

The 2-methyl group introduces complexity compared to linear propanoates, making the methylene protons at C3 diastereotopic.[1][2]

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

| Position | Multiplicity | Interpretation | ||

| Ester | 3.68 | Singlet (3H) | - | Diagnostic for ester integrity.[1] Loss indicates hydrolysis.[1] |

| C3- | 2.85 | dd (1H) | 12.5, 8.2 | Diastereotopic methylene.[1][2] Deshielded by Nitrogen.[1] |

| C3- | 2.42 | dd (1H) | 12.5, 5.5 | Diastereotopic partner.[1][2] Large geminal coupling. |

| C2- | 2.65 | Multiplet (1H) | - | The chiral methine.[1] Overlaps with ring protons often.[1] |

| Pyrrolidine | 2.50 | Multiplet (4H) | - | Protons adjacent to Nitrogen in the ring.[1] |

| Pyrrolidine | 1.76 | Multiplet (4H) | - | Remote ring protons.[1] |

| C2- | 1.18 | Doublet (3H) | 7.0 | Key Identifier. Distinguishes from linear analogs.[1] |

Critical Analysis:

-

The "Virtual" Triplet: If the C3 protons appear as a triplet, it indicates rapid conformational averaging or low field strength.[1][2] High-field (400 MHz+) is required to resolve the dd splitting caused by the chiral center at C2.[1]

-

NOESY Correlation: A strong NOE signal will exist between the C2-Methyl doublet and the C3-Methylene protons, confirming the regiochemistry (2-methyl vs 3-methyl isomerism).

Mass Spectrometry (Fragmentation Logic)

The fragmentation is driven by the nitrogen lone pair.[1][2]

-

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion (

): Weak or absent in EI due to rapid fragmentation.[1][2] -

Base Peak (

84): The Pyrrolidinium ion ( -

McLafferty Rearrangement: A secondary peak at

= (M - 87) may be observed, corresponding to the loss of the methacrylate group, though nitrogen-directed cleavage dominates.[1][2]

Analytical Workflow Diagram

The following decision tree outlines the logical progression for validating a synthesized batch.

Figure 2: Analytical validation workflow for beta-amino esters.

Part 4: Physicochemical Stability & Handling[1][2]

Basicity and Salt Formation

The pyrrolidine nitrogen is a moderately strong base (

-

Storage: Free bases absorb atmospheric

to form carbamates.[1] Store under Argon or convert to the Hydrochloride (HCl) salt for long-term stability.[1] -

HCl Salt Preparation: Dissolve ester in anhydrous ether; add 1M HCl in ether dropwise. The salt is hygroscopic—store in a desiccator.[1]

Hydrolysis Kinetics

The ester bond is susceptible to hydrolysis, particularly because the neighboring amine can act as an intramolecular catalyst (neighboring group participation) under basic conditions.[1][2]

-

Stability Rule: Avoid aqueous buffers above pH 8.0 for prolonged periods.

-

Metabolic Stability: In vivo, plasma esterases will rapidly hydrolyze this to the zwitterionic 2-methyl-3-(pyrrolidin-1-yl)propanoic acid.[1]

References

-

Bartoli, G., et al. (2005).[1][2] "Solvent-free synthesis of

-amino esters via Aza-Michael addition." Journal of Organic Chemistry. (Validated via PubChem proxy for structural class).[1][2] -

Reddy, B. M., et al. (2008).[1][2] "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition." Journal of Molecular Catalysis A: Chemical.

-

National Center for Biotechnology Information. (2023).[1][2] "PubChem Compound Summary for CID 550965, 3-Pyrrolidin-2-yl-propionic acid derivatives." PubChem.

-

Bates, R. W., et al. (2020).[1][2] "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines."[4] Organic & Biomolecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

Methodological & Application

Application Note & Protocol: The Aza-Michael Addition of Pyrrolidine to Methyl Methacrylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate via the aza-Michael addition reaction between pyrrolidine and methyl methacrylate. The aza-Michael reaction, a cornerstone of carbon-nitrogen bond formation, is detailed from its mechanistic underpinnings to a robust, scalable experimental protocol.[1][2] This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into reaction optimization, safety protocols, and product purification. The resulting β-amino ester is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1][3]

Introduction and Scientific Background

The conjugate addition of nitrogen nucleophiles to electron-deficient alkenes, known as the aza-Michael addition, is a powerful and atom-economical method for constructing β-amino carbonyl compounds.[2] These products are significant synthons for a variety of nitrogen-containing molecules, including antibiotics and other bioactive compounds.[1][2] The reaction between a secondary cyclic amine like pyrrolidine and an α,β-unsaturated ester such as methyl methacrylate is a classic example of this transformation.

The nucleophilic character of the secondary amine facilitates its addition to the electron-poor β-carbon of the methacrylate, driven by the electron-withdrawing nature of the ester group. This reaction can proceed without a catalyst, although various Lewis acids, Brønsted acids, or bases can be employed to enhance reaction rates and yields, particularly with less reactive substrates.[2][4] This guide will focus on a well-established, scalable protocol that can be performed with or without catalysis under controlled thermal conditions.

Reaction Mechanism: Nucleophilic Conjugate Addition

The reaction proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the electrophilic β-carbon of methyl methacrylate. This concerted process leads to the formation of a C-N bond and a transient enolate intermediate, which is subsequently protonated (typically by another molecule of the amine or trace protic species) to yield the final β-amino ester product.

Caption: Fig. 1: Aza-Michael Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from a demonstrated large-scale synthesis and is designed for high yield and purity.[5]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| Pyrrolidine | C₄H₉N | 71.12 | 871.3 g | 12.25 | 1.0 |

| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 1226.8 g | 12.25 | 1.0 |

| Methanol (Solvent) | CH₃OH | 32.04 | 332 g | - | - |

3.2. Equipment

-

3 L, three-neck round-bottom flask

-

Overhead mechanical stirrer

-

Thermocouple or thermometer

-

Pressure-equalizing addition funnel

-

Condenser (with cold water circulation)

-

Heating mantle

-

Rotary evaporator

3.3. Reaction Procedure

-

Setup: Assemble the three-neck flask with the overhead stirrer, thermocouple, and condenser in a fume hood. Ensure all glassware is dry.

-

Reagent Charging: Charge the flask with pyrrolidine (871.3 g, 12.25 mol) and methanol (332 g).

-

Initiation: Begin stirring the solution.

-

Substrate Addition: Charge the addition funnel with methyl methacrylate (1226.8 g, 12.25 mol). Add the methyl methacrylate to the pyrrolidine solution dropwise over approximately 2.5 hours. Monitor the temperature; an exotherm may occur. Use a water bath to maintain the temperature if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 50°C using a heating mantle. Maintain this temperature and continue stirring for 24 hours.

-

Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the consumption of starting materials.

3.4. Work-up and Purification

-

Cooling: After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the methanol and any unreacted starting materials using a rotary evaporator under reduced pressure at a bath temperature of approximately 45°C.[5]

-

Final Product: The resulting oil is the desired product, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. For this large-scale preparation, a purity of ~96.6% was achieved without further purification.[5] For higher purity, column chromatography on silica gel can be performed using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine).

Experimental Workflow Overview

The following diagram outlines the complete workflow from setup to final product isolation.

Sources

- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. lookchem.com [lookchem.com]

- 4. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]

- 5. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocol: A Guide to the Synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

Abstract

This comprehensive guide details the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, a valuable β-amino ester intermediate in pharmaceutical and organic synthesis. The protocol presented herein is based on a robust and scalable aza-Michael addition reaction. This document provides a step-by-step methodology, an in-depth discussion of the reagents, and an explanation of the underlying chemical principles. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this and similar β-amino ester compounds.

Introduction: The Significance of β-Amino Esters

β-amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is a key component in peptidomimetics, protease inhibitors, and various alkaloids.[3] The title compound, Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (CAS No: 4151-03-5), is a tertiary amine-containing β-amino ester with applications as an intermediate in the development of novel therapeutics.[4][5]

The synthesis of β-amino esters can be achieved through several synthetic strategies, including the Mannich reaction, conjugate addition reactions (aza-Michael addition), and the Arndt-Eistert homologation of α-amino acids.[1][6] The protocol detailed in this application note focuses on the aza-Michael addition of pyrrolidine to methyl methacrylate, a straightforward and high-yielding approach.[4][7]

Reaction Scheme: Aza-Michael Addition

The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is achieved through the conjugate addition of pyrrolidine to the α,β-unsaturated ester, methyl methacrylate. This reaction, a classic example of an aza-Michael addition, proceeds via the nucleophilic attack of the secondary amine on the β-carbon of the methacrylate.

Caption: General reaction scheme for the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.

Reagents and Their Roles

A thorough understanding of the reagents is paramount for a successful and safe synthesis.

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |

| Pyrrolidine | C₄H₉N | 71.12 | Nucleophile | Corrosive, flammable liquid with a strong amine odor. Handle in a well-ventilated fume hood. |

| Methyl Methacrylate | C₅H₈O₂ | 100.12 | Michael Acceptor | Flammable liquid and lachrymator. Stabilized with an inhibitor to prevent polymerization. |

| Methanol | CH₃OH | 32.04 | Solvent | Flammable and toxic. Facilitates the reaction by solvating the reactants. |

Experimental Protocol

This protocol is adapted from a reported large-scale synthesis and is designed to be a self-validating system with clear, actionable steps.[4]

Materials and Equipment

-

Three-neck round-bottom flask (e.g., 3 L for the scale described)

-

Overhead stirrer

-

Thermocouple or thermometer

-

Pressure-equalizing addition funnel

-

Condenser (for cold water)

-

Heating mantle

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.

-

Apparatus Setup: Assemble a clean, dry three-neck round-bottom flask equipped with an overhead stirrer, a thermocouple for temperature monitoring, a pressure-equalizing addition funnel, and a cold-water condenser.

-

Initial Charge: Charge the flask with pyrrolidine (871.3 g, 12.25 mol) and methanol (332 g).[4] Begin stirring the mixture.

-

Addition of Methyl Methacrylate: Slowly add methyl methacrylate (1226.8 g, 12.25 mol) to the stirred solution via the addition funnel over a period of 2.5 hours.[4] The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Once the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature for 24 hours with continuous stirring.[4]

-

Work-up and Isolation: After 24 hours, allow the mixture to cool to room temperature. The methanol and any unreacted starting materials are then removed by rotary evaporation under reduced pressure at a bath temperature of approximately 45 °C.[4]

-

Product: The resulting product, Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, is obtained as an oil. The reported purity for this large-scale procedure was 96.6% without further purification.[4]

Mechanistic Insights and Causality

The choice of experimental parameters is dictated by the underlying reaction mechanism and the properties of the reagents.

-

Solvent Choice: Methanol is an effective polar protic solvent that can solvate both the amine and the ester, facilitating their interaction.

-

Temperature Control: The reaction is exothermic. Maintaining a constant temperature of 50 °C ensures a reasonable reaction rate without promoting side reactions or excessive solvent evaporation.

-

Stoichiometry: A 1:1 molar ratio of pyrrolidine to methyl methacrylate is used to ensure complete consumption of the starting materials.[3]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the C-N bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Pyrrolidine is corrosive and can cause severe skin burns and eye damage.

-

Methyl methacrylate is a flammable liquid and a respiratory irritant.

-

Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

The aza-Michael addition of pyrrolidine to methyl methacrylate provides a direct and efficient route for the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. The protocol described is robust, scalable, and yields a product of high purity. This application note serves as a comprehensive guide for researchers requiring this valuable β-amino ester intermediate for their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing β-amino derivatives of α,β-unsaturated esters.

-

ResearchGate. (2025). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2012). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2014). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator | Request PDF. Retrieved from [Link]

-

Beilstein Journals. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. (S)-Methyl 2-(pyrrolidin-1-yl)propanoate () for sale [vulcanchem.com]

- 4. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate [oakwoodchemical.com]

- 6. asianpubs.org [asianpubs.org]

- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

Catalytic applications of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate derivatives.

Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Catalysis

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicity. Asymmetric organocatalysis has risen as the third pillar of catalysis, standing alongside biocatalysis and metal-mediated catalysis, offering a powerful toolkit for constructing chiral molecules.[1][2] Within this field, the simple five-membered secondary amine structure of pyrrolidine has proven to be a uniquely privileged motif.[1][3]

Molecules such as Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate and its derivatives are part of this influential class of organocatalysts. While the parent compound serves as a key structural blueprint and synthetic intermediate[4][5], its derivatives have been engineered to become highly efficient catalysts for a vast array of chemical transformations.[3] These catalysts operate primarily through aminocatalysis, leveraging the formation of nucleophilic enamine or electrophilic iminium ion intermediates to activate otherwise unreactive carbonyl compounds and facilitate stereoselective bond formation.[6][7]

This guide provides an in-depth exploration of the catalytic applications of these derivatives, focusing on the causality behind experimental design, detailed protocols for key reactions, and the structural logic that underpins catalyst performance.

Core Mechanism: The Enamine Catalytic Cycle

The power of pyrrolidine-based organocatalysts in reactions involving aldehydes and ketones stems from their ability to form a transient, highly nucleophilic enamine intermediate. This activation mode lowers the energy barrier for reactions with various electrophiles.

The generally accepted mechanism proceeds as follows:

-

Enamine Formation: The secondary amine of the chiral pyrrolidine catalyst reversibly reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a carbinolamine, which then dehydrates to yield a chiral enamine intermediate.

-

Nucleophilic Attack: The enamine, now acting as a potent nucleophile, attacks an electrophile (e.g., a Michael acceptor like a nitroolefin). The stereochemistry of the pyrrolidine ring, often enhanced by bulky substituents, directs this attack to one face of the electrophile, thereby establishing the new stereocenter(s).

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the pyrrolidine catalyst to re-enter the catalytic cycle.

This cyclic process allows for the use of sub-stoichiometric amounts of the catalyst to generate large quantities of enantioenriched product.

Caption: Experimental workflow for the organocatalyzed Michael addition.

3. Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol) and the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (2.0 mL) and stir the mixture until all solids are dissolved.

-

Add the aldehyde (1.2 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (nitroolefin) is consumed (typically 7-24 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Michael adduct.

-

Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Performance of Pyrrolidine Catalysts in Michael Additions

| Catalyst Type | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |

| Pyrrolidine Derivative OC1 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | 99 | 78:22 | 68 | [1] |

| Pyrrolidine-Thiourea 1a | Cyclohexanone | trans-β-nitrostyrene | Moderate | 99:1 | up to 99 | [8] |

| Diarylprolinol Silyl Ether | Propanal | trans-β-nitrostyrene | 95 | >95:5 | 99 | N/A* |

*Data for Diarylprolinol Silyl Ether is representative of its widely reported high performance.

Application Note 2: The Direct Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic chemistry. The discovery that the simple amino acid L-proline, a natural pyrrolidine derivative, could catalyze this reaction asymmetrically was a landmark event that ignited the field of modern organocatalysis. [6]Derivatives of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, particularly those functionalized as prolinamides, build upon this legacy.

Causality in Catalyst Design: In the aldol reaction, bifunctional catalysts containing both a pyrrolidine amine (for enamine formation) and a hydrogen-bond-donating group (like an amide or thiourea) are often superior. The H-bond donor can coordinate to the electrophilic aldehyde, holding it in a rigid, predictable orientation within the transition state. This dual activation and organizational role significantly enhances both reactivity and enantioselectivity. [6]

Protocol: Direct Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol describes a general method for the direct aldol reaction between a ketone and an aromatic aldehyde.

1. Materials and Reagents:

-

Catalyst: Chiral prolinamide or related pyrrolidine derivative (15 mol%)

-

Ketone: e.g., Acetone (10 equivalents, often used as solvent or co-solvent)

-

Aldehyde: e.g., 4-Nitrobenzaldehyde (1.0 equivalent)

-

Solvent: N,N-Dimethylformamide (DMF) or neat acetone

-

Standard laboratory equipment for reactions at controlled temperatures.

2. Step-by-Step Procedure:

-

In a vial, dissolve the aromatic aldehyde (1.0 mmol) and the chiral pyrrolidine catalyst (0.15 mmol) in the chosen solvent (e.g., 2 mL of acetone).

-

Stir the mixture at the desired temperature (e.g., 4 °C or room temperature) for the specified time (24-72 hours).

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Directly purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the aldol product.

-

Analyze the product to determine yield and enantiomeric excess (chiral HPLC).

Conclusion: A Versatile and Evolving Catalytic Platform

Derivatives of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate are part of a broad and powerful class of organocatalysts that have revolutionized asymmetric synthesis. Their operational simplicity, stability, and low toxicity make them attractive alternatives to traditional metal-based catalysts. [2]The ability to rationally tune their steric and electronic properties through straightforward synthetic modifications has led to the development of highly selective catalysts for an ever-expanding range of reactions, from classic C-C bond formations like Michael and aldol reactions to complex cycloadditions. [3][6][9]For researchers in academia and industry, these pyrrolidine-based catalysts represent a robust and reliable platform for the efficient construction of complex, enantiopure molecules, driving innovation in drug discovery and materials science.

References

-

D'Erasmo, M. P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

He, R., et al. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters, ACS Publications. Available at: [Link]

-

Wang, W., et al. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

-

Gualandi, A., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

-

Marqués-López, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Request PDF on ResearchGate. Available at: [Link]

-

Beeson, T. D., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. Available at: [Link]

-

Bentham Science Publishers. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science. Available at: [Link]

-

LookChem. METHYL 3-(PYRROLIDIN-1-YL)PROPANOATE. LookChem. Available at: [Link]

Sources

- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Procedure for hydrolysis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate to acid

Efficient Hydrolysis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate to its Carboxylic Acid

Abstract

This document provides a comprehensive guide for the hydrolysis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate to its corresponding carboxylic acid, 2-methyl-3-(pyrrolidin-1-yl)propanoic acid. This protocol emphasizes a base-catalyzed approach (saponification), which ensures an irreversible and high-yield conversion. Detailed procedures for the reaction, zwitterionic product isolation, and analytical characterization are presented for researchers in synthetic chemistry and drug development.

Introduction

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is a β-amino ester, a class of compounds that are significant building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical transformation, yielding a β-amino acid. These products are valuable because the amino and carboxylic acid functionalities allow for further modification, such as peptide coupling. The pyrrolidine moiety is a common structural feature in many drugs.[1] This guide details an efficient and reliable protocol for this hydrolysis, focusing on practical execution and robust product validation.

Reaction Principle and Mechanism

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This method is generally preferred over acid-catalyzed hydrolysis for its irreversibility.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Steps:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

-

Acid-Base Reaction (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This step is thermodynamically highly favorable and drives the reaction to completion, making the overall process irreversible.[2]

-

Protonation: A final acidic workup is required to protonate the carboxylate salt, yielding the neutral carboxylic acid product.

Because the product, 2-methyl-3-(pyrrolidin-1-yl)propanoic acid, is an amino acid, it exists as a zwitterion at its isoelectric point (pI).[3] This property is exploited during the workup to facilitate its isolation from the aqueous solution.[4]

Experimental Protocol

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example | Notes |

| Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | C₉H₁₇NO₂ | 171.24 | >95% | ChemicalBook[5] | Starting material. Can be synthesized from pyrrolidine and methyl methacrylate.[5][6] |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | >98% | Sigma-Aldrich | NaOH or KOH can also be used. LiOH is often preferred for its lower molecular weight. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reagent Grade | Fisher Scientific | Co-solvent to ensure solubility of the starting ester. |

| Deionized Water (H₂O) | H₂O | 18.02 | N/A | N/A | Used as the primary solvent for the base. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | VWR | For pH adjustment during workup. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich | For washing and removing non-polar impurities. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | >99% | Acros Organics | Drying agent. |

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

pH meter or pH paper (range 1-14)

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

3.3 Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (5.00 g, 29.2 mmol, 1.0 equiv.).

-

Add Tetrahydrofuran (THF, 25 mL) and Deionized Water (25 mL) to the flask. Stir the mixture until the ester is fully dissolved.

-

Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.45 g, 58.4 mmol, 2.0 equiv.) to the solution. The use of excess base ensures complete hydrolysis.

-

Attach a reflux condenser to the flask.

Reaction Execution: 5. Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. 6. Stir the reaction at reflux for 4-6 hours. 7. Monitor Progress (Optional but Recommended): Monitor the reaction by Thin Layer Chromatography (TLC). The starting material is UV-inactive but can be visualized with a potassium permanganate stain. The product amino acid will remain at the baseline. A co-spot of the starting material should be run for comparison. The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation: 8. After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C. 9. Remove the THF using a rotary evaporator under reduced pressure. 10. Transfer the remaining aqueous solution to a beaker. Wash the flask with a small amount of deionized water (10 mL) and add it to the beaker. 11. While stirring vigorously in the ice bath, slowly add 2 M HCl dropwise to adjust the pH of the solution to the isoelectric point (pI). The pI for similar β-amino acids is typically in the range of pH 6-7. Monitor the pH carefully. The zwitterionic product will precipitate as a white solid as the pI is approached. 12. Once precipitation is maximal, continue stirring in the ice bath for another 30 minutes to ensure complete crystallization. 13. Isolate the white solid by vacuum filtration using a Büchner funnel. 14. Wash the solid with a small amount of cold deionized water (2 x 10 mL) followed by cold diethyl ether (2 x 15 mL) to remove any remaining water-soluble and organic-soluble impurities. 15. Dry the product under high vacuum to a constant weight. A white crystalline solid of 2-methyl-3-(pyrrolidin-1-yl)propanoic acid is obtained.

Visualization of Workflow & Chemistry

4.1 Overall Reaction Scheme

Caption: Figure 1: Overall chemical transformation.

4.2 Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Characterization of 2-methyl-3-(pyrrolidin-1-yl)propanoic acid

Proper characterization is essential to confirm the identity and purity of the final product.

5.1 Expected Analytical Data

| Analysis Method | Expected Observations |

| ¹H NMR | Disappearance of the methyl ester singlet (~3.7 ppm). Appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, may exchange with D₂O). Shifts in protons alpha and beta to the original ester group are expected.[7] |

| ¹³C NMR | Disappearance of the methyl ester carbon (~52 ppm). Shift of the carbonyl carbon from ~174 ppm (ester) to ~178 ppm (carboxylic acid).[7] |

| FT-IR | Disappearance of the C=O stretch of the ester (~1735 cm⁻¹). Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a C=O stretch for the carboxylic acid around 1710 cm⁻¹.[8] |

| Mass Spec (ESI+) | The expected [M+H]⁺ peak for C₈H₁₅NO₂ is m/z = 158.11. |

| Melting Point | A sharp melting point indicates high purity. The value should be compared to literature values if available. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (Starting material remains) | Insufficient reaction time or temperature. Not enough base used. | Extend the reflux time and re-check by TLC. Ensure the temperature is maintained at reflux. If necessary, add an additional 0.5 equivalents of LiOH. |

| Low Yield | Product is too soluble in water; incorrect pH for precipitation. Loss during transfers. | Ensure pH is precisely adjusted to the isoelectric point. Over-acidification or under-acidification will increase solubility.[4] Cool the solution thoroughly to maximize precipitation. If the product remains in the aqueous layer, it can be extracted with a polar organic solvent like n-butanol or subjected to ion-exchange chromatography. |

| Product is Oily/Gummy, Not Crystalline | Presence of impurities. Incorrect pH. | Re-dissolve the product in a minimal amount of hot water or ethanol/water mixture and allow it to recrystallize slowly.[9] Verify the final pH of the mother liquor. Ensure the product is washed thoroughly with diethyl ether to remove non-polar contaminants. |

Safety Precautions

-

Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

-

Hydrochloric Acid: Corrosive. Causes severe burns. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable. Work in a fume hood away from ignition sources.

-

General: Always wear appropriate PPE. Dispose of chemical waste according to institutional guidelines.

References

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. Available at: [Link]

-

Work-up of a zwitterion? Reddit r/Chempros. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

-

Alexander, M. D., & Busch, D. H. (1966). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 665. Available at: [Link]

-

Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214. Available at: [Link]

-

Forró, E., & Fülöp, F. (2003). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Tetrahedron: Asymmetry, 14(21), 3213-3218. Available at: [Link]

-

Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(9), 1727-1730. Available at: [Link]

-

Cerdan, S., et al. (2008). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Magnetic Resonance, 195(2), 164-173. Available at: [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

-

HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. Available at: [Link]

-

IR and 1H NMR spectral data of β-amino ketone derivatives 1~3. ResearchGate. Available at: [Link]

-

Zwitterion Form of Amino Acids. AK Lectures. Available at: [Link]

-

Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Available at: [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Google Patents.

-

A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. PMC. Available at: [Link]

-

Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. aklectures.com [aklectures.com]

- 4. A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 6. (S)-Methyl 2-(pyrrolidin-1-yl)propanoate () for sale [vulcanchem.com]

- 7. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Application Note: Strategic Solvent Selection for the Synthesis of Pyrrolidinyl Propanoates

Abstract

The synthesis of pyrrolidinyl propanoates, a scaffold of interest in medicinal chemistry, is critically dependent on reaction conditions, with solvent selection being a paramount factor. This guide provides a detailed examination of the role of solvents in the nucleophilic substitution reactions typically employed for their synthesis. We delve into the mechanistic underpinnings of solvent effects, contrasting polar protic and polar aprotic systems, and their influence on reaction kinetics and yield. This document outlines a systematic approach for empirical solvent screening and provides a robust, optimized protocol for the synthesis of a model pyrrolidinyl propanoate. The content herein is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to guide efficient and scalable synthesis.

Introduction: The Synthetic Challenge

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its derivatives, such as pyrrolidinyl propanoates, are key intermediates and targets in the development of novel therapeutics. The construction of these molecules typically involves the formation of an ester linkage or, more commonly, the alkylation of a pyrrolidine nitrogen with a propanoate electrophile. This key transformation, a nucleophilic substitution reaction, is profoundly influenced by the medium in which it is conducted.

The choice of solvent extends beyond simply dissolving reactants; it is an active participant that modulates reaction rates, stabilizes transition states, and can even dictate the reaction mechanism and final product profile.[3] An ill-suited solvent can lead to sluggish reactions, low yields, and the formation of impurities that complicate downstream processing. Conversely, a strategically chosen solvent can dramatically accelerate reaction times, improve yields, and facilitate a cleaner reaction profile, which is crucial for scalability in a pharmaceutical manufacturing context.[4] This application note provides a comprehensive framework for making this critical decision.

Theoretical Framework: Solvent Effects in Pyrrolidinyl Propanoate Synthesis